molecular formula C17H21N5O2 B2457162 8-(benzyl(methyl)amino)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 919021-02-6

8-(benzyl(methyl)amino)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2457162
CAS No.: 919021-02-6
M. Wt: 327.388
InChI Key: PQOCMYOMQHGHGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(benzyl(methyl)amino)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a benzyl(methyl)amino group attached to the purine ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Similar compounds have been found to interact with various enzymes and proteins . The nature of these interactions often involves binding to active sites or allosteric sites, influencing the activity of the enzymes or proteins .

Cellular Effects

Similar compounds have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects can vary depending on the specific cell type and the concentration of the compound .

Molecular Mechanism

Similar compounds have been found to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been found to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Similar compounds have been found to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds have been found to be involved in various metabolic pathways, interacting with enzymes or cofactors and influencing metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been found to interact with transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Similar compounds have been found to localize to specific compartments or organelles, influenced by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(benzyl(methyl)amino)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. The process often includes:

    Alkylation: Introduction of the ethyl group at the 7th position of the purine ring.

    Methylation: Addition of methyl groups at the 1st and 3rd positions.

    Amination: Incorporation of the benzyl(methyl)amino group at the 8th position.

These reactions are carried out under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

8-(benzyl(methyl)amino)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group.

    Reduction: Reduction of the nitro group back to an amino group.

    Substitution: Replacement of the benzyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Typically involves oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Often employs nucleophilic reagents under basic or acidic conditions.

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 8-(benzylamino)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
  • 8-(methylamino)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
  • 7-ethyl-1,3-dimethyl-8-(phenylamino)-1H-purine-2,6(3H,7H)-dione

Uniqueness

8-(benzyl(methyl)amino)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its dual amino group (benzyl and methyl) provides distinct reactivity and interaction potential compared to similar compounds.

Properties

IUPAC Name

8-[benzyl(methyl)amino]-7-ethyl-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-5-22-13-14(20(3)17(24)21(4)15(13)23)18-16(22)19(2)11-12-9-7-6-8-10-12/h6-10H,5,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOCMYOMQHGHGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1N(C)CC3=CC=CC=C3)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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